![molecular formula C6H13BrOS B1517851 1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane CAS No. 1153355-88-4](/img/structure/B1517851.png)
1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane
Overview
Description
1-(3-Bromopropyl)sulfanyl-2-methoxyethane, otherwise known as 1-Br-PMS, is an organosulfur compound that is primarily used in scientific research. It is a colorless, volatile liquid that is easily soluble in water and has a variety of applications in the laboratory. The compound can be synthesized in a variety of ways, and has a wide range of biochemical and physiological effects that make it a useful tool for researchers.
Scientific Research Applications
1. Polymer Chemistry and Material Science
Studies in polymer chemistry often involve the synthesis and characterization of zwitterionic polymers, which have applications in areas such as biocompatible materials and responsive surfaces. For example, research on modulating the solubility of polyzwitterions in water and aqueous salt solutions has shown that small variations in the spacer group separating anionic and cationic charges can significantly influence the phase behavior of these materials in specific environments (Hildebrand, Laschewsky, & Wischerhoff, 2016).
2. Advanced Synthesis Techniques
The development of new synthetic routes to complex molecules is a key area of research. For instance, facile and general routes to specific benzofuran and benzothiophene derivatives have been reported, demonstrating broad functional group tolerance and smooth reaction processes (Sheng, Fan, & Wu, 2014). This research area highlights the versatility of sulfanyl groups in facilitating complex chemical transformations.
3. Catalysis and Green Chemistry
Ionic liquids, known for their unique properties such as low volatility and high thermal stability, are explored for applications in catalysis and green chemistry. For example, the use of ionic liquid halide nucleophilicity for the cleavage of ethers demonstrates a green protocol for regenerating phenols from ethers, showcasing an efficient and environmentally friendly method for breaking down complex molecules (Boovanahalli, Kim, & Chi, 2004).
4. Fuel Cell Technology
Research on poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications highlights the importance of sulfonic acid groups and the synthesis of materials with high proton conductivity, indicating the critical role of functional groups in developing advanced materials for energy applications (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
1-bromo-3-(2-methoxyethylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrOS/c1-8-4-6-9-5-2-3-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEBWEYNRSFWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)
![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)
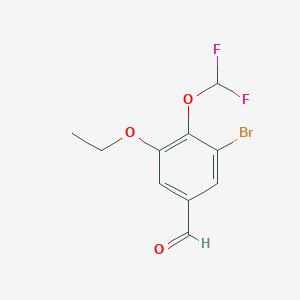

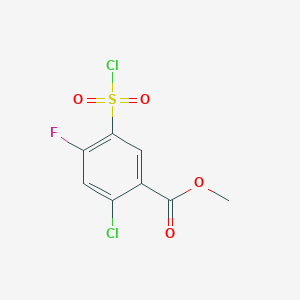
![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)


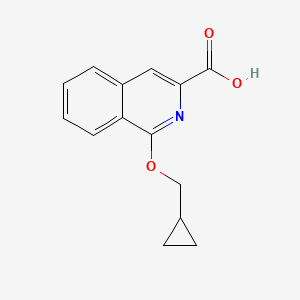
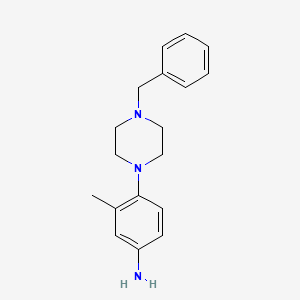


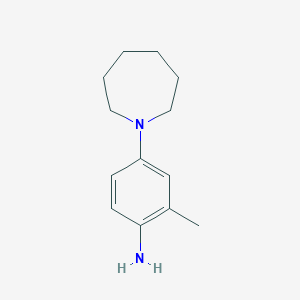
![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)